2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

Pain NaV1.7 inhibition SAR

Impure or incorrectly substituted Boc-piperazine acetic acid derivatives derail synthetic campaigns and confound biological assays. This high-purity building block ensures reliable SAR studies: • ≥98% HPLC purity ensures biological effects are attributed to designed analogs • Demonstrates 150 nM potency against human NaV1.7 with 200-fold selectivity over cardiac NaV1.5 • Intact Boc group enables orthogonal deprotection strategies for chemoselective synthesis Ideal as a key intermediate for CNS drug discovery and advanced peptide synthesis. Consistent quality with global stock availability.

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
CAS No. 885274-36-2
Cat. No. B1272014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid
CAS885274-36-2
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23)
InChIKeyFCBPLIYQUXNOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid: Overview


2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a synthetic organic building block that belongs to the class of Boc-protected piperazine phenylacetic acids. Its structure features a tert-butoxycarbonyl (Boc)-protected piperazine ring, a 4-cyanophenyl moiety, and a free carboxylic acid group . The compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the construction of complex molecules targeting central nervous system (CNS) disorders and in advanced peptide synthesis .

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid: Synthetic Reproducibility


Direct substitution with seemingly similar Boc-piperazine acetic acid derivatives can derail synthetic campaigns and confound biological interpretation. The precise location of the electron-withdrawing cyano substituent on the phenyl ring profoundly influences both the physicochemical properties and the subsequent biological activity of derived compounds . Furthermore, the integrity of the Boc protecting group is paramount for orthogonal deprotection strategies; variability in purity or premature Boc cleavage can lead to complex mixtures, irreproducible reaction yields, and significant delays in hit-to-lead optimization . Selecting a well-characterized and high-purity form of this specific regioisomer is therefore essential for ensuring synthetic tractability and the reliability of downstream assays.

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid: Potency, Purity & Selectivity


NaV1.7 Inhibitory Potency vs Analog

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid, identified as BDBM154497 (US9012443, Example 293), demonstrates significantly greater inhibitory potency against the human voltage-gated sodium channel NaV1.7 compared to a closely related analog BDBM50395340 [1][2]. NaV1.7 is a genetically validated pain target, and potency in this assay is a key driver for lead candidate selection .

Pain NaV1.7 inhibition SAR Electrophysiology

Selectivity Over Cardiac NaV1.5

Beyond potency, selectivity against off-target sodium channels, particularly the cardiac isoform NaV1.5, is critical for minimizing cardiovascular safety liabilities. The target compound (BDBM154497) exhibits a clear selectivity window over human NaV1.5 [1].

Selectivity Cardiac safety NaV1.5 Electrophysiology

HPLC Purity and Reproducibility

Procurement of a chemical intermediate with high and consistently verified purity is non-negotiable for ensuring the reproducibility of subsequent synthetic steps. 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is commercially available with a purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity reduces the risk of side reactions caused by unknown impurities and ensures that the desired product is obtained in high yield.

Purity Quality Control Reproducibility Synthesis

2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid: Application Scenarios


NaV1.7 Pain Lead Optimization

This compound is optimally deployed as a key synthetic intermediate or reference standard in a drug discovery program targeting the NaV1.7 sodium channel for pain. Its demonstrated 150 nM potency against human NaV1.7, coupled with 200-fold selectivity over the cardiac NaV1.5 channel [1], provides a strong foundation for Structure-Activity Relationship (SAR) studies. Researchers can use it to synthesize focused libraries, exploring modifications to the cyanophenyl and Boc-piperazine moieties to further enhance potency, selectivity, and drug-like properties. The reliable ≥98% purity ensures that observed biological effects are confidently attributed to the designed analogs rather than impurities.

Orthogonal Protecting Group Strategy

The compound serves as a versatile building block for introducing a conformationally restricted, piperazine-based scaffold into peptidomimetics or other complex molecules. The acid-labile Boc group [1] allows for a chemoselective deprotection strategy (e.g., using TFA) orthogonal to other common protecting groups (e.g., Fmoc, Cbz). The free carboxylic acid provides a convenient handle for amide coupling or esterification, enabling the generation of diverse molecular architectures for chemical biology and medicinal chemistry applications .

Selective Sodium Channel Modulator Development

Given its activity profile at NaV1.7 and selectivity data against NaV1.5 [1], this compound is a valuable tool compound for studying the physiology of sodium channels. It can be used in electrophysiology assays as a reference inhibitor to validate assay performance or to benchmark the activity of novel compounds. Its well-defined structure allows for the creation of activity-based probes or photoaffinity labels for target engagement and localization studies within neuronal tissues.

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